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  • Product: 3-Methoxy-3-(2-methoxyphenyl)azetidine

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity Profiling of 3-Methoxy-3-(2-methoxyphenyl)azetidine: A Technical Whitepaper

Structural Rationale & Pharmacophore Analysis The azetidine scaffold has emerged as a cornerstone in central nervous system (CNS) drug design[1]. Its unique four-membered nitrogenous ring provides exceptional conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacophore Analysis

The azetidine scaffold has emerged as a cornerstone in central nervous system (CNS) drug design[1]. Its unique four-membered nitrogenous ring provides exceptional conformational rigidity, which significantly lowers the entropic penalty upon receptor binding compared to more flexible acyclic or larger heterocyclic analogues.

Specifically, 3-Methoxy-3-(2-methoxyphenyl)azetidine (CAS 1785014-30-3) presents a highly optimized, sterically constrained pharmacophore. The introduction of the 2-methoxyphenyl group, combined with the 3-methoxy moiety on the azetidine ring, creates a distinct electronic and spatial profile. This architecture restricts rotational degrees of freedom, orienting the lone pairs of the oxygen atoms and the basic azetidine nitrogen to optimally interact with hydrogen bond donors and acidic residues within target binding pockets[2].

Target Receptor Binding Profiles

Based on structure-activity relationship (SAR) studies of homologous azetidines, the binding affinity of 3-Methoxy-3-(2-methoxyphenyl)azetidine is primarily evaluated against three key CNS targets:

  • NMDA Receptors: Azetidine derivatives frequently act as conformationally restricted modulators or antagonists at the NMDA receptor complex. The basic nitrogen mimics the amino group of endogenous ligands, while the methoxy-aryl system engages in π−π stacking and hydrophobic interactions within the allosteric or ion channel sites[3].

  • Phosphodiesterase 10A (PDE10A) / Associated GPCRs: Substituted azetidines containing 2-methoxyphenyl rings are documented as potent inhibitors of PDE10A, a target critical for treating schizophrenia and basal ganglia dysfunction[4].

  • Nicotinic Acetylcholine Receptors (nAChRs): The azetidine ring is a proven bioisostere for pyrrolidine in nAChR ligands. The spatial arrangement of the nitrogen allows for high-affinity binding, particularly to the α4​β2​ subtype[5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the receptor binding affinity ( Ki​ ) must be determined using a self-validating radioligand displacement assay. The causality behind this specific assay design is to rigorously differentiate between specific receptor binding and non-specific lipid partitioning—a critical control for lipophilic azetidines[6].

Step-by-Step Radioligand Binding Protocol (NMDA Receptor)
  • Tissue Preparation: Isolate rat cortical synaptosomes and homogenize in buffer. Centrifuge at 45,000g to yield a membrane suspension (1 mg protein/mL).

    • Causality: Utilizing native rat cortical tissue preserves the functional conformation and auxiliary subunits of the NMDA receptor complex far better than recombinant systems[3].

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , and 2.5 mM CaCl2​ .

    • Causality: This specific formulation maintains physiological ionic strength, preventing artifactual shifts in receptor affinity that occur in hypotonic environments[5].

  • Radioligand Incubation: Incubate the membrane suspension with 5 nM [3H] CGP39653 (a selective NMDA antagonist) and varying concentrations of 3-Methoxy-3-(2-methoxyphenyl)azetidine ( 10−10 to 10−4 M) for 60 minutes at 2°C.

    • Causality: Conducting the equilibrium phase at 2°C minimizes receptor internalization and proteolytic degradation, ensuring stable binding kinetics[5].

  • Non-Specific Binding (NSB) Control: Perform parallel incubations adding 1 mM L-glutamate.

    • Causality: This self-validating step saturates all specific binding sites. Any remaining radioactivity is definitively categorized as background noise, allowing for the calculation of true specific binding[6].

  • Separation & Quantification: Rapidly filter the reaction mixture through polyethylenimine (PEI)-soaked GF/C glass fiber filters. Wash three times with 4 mL of ice-cold assay buffer.

    • Causality: PEI soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the basic azetidine nitrogen.

  • Data Analysis: Quantify radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [6].

G A Membrane Preparation (Rat Cortical Synaptosomes) B Radioligand Incubation ([3H]CGP39653 + Compound) A->B C Rapid Filtration (PEI-soaked GF/C Filters) B->C D Scintillation Counting (Radioactivity Quantification) C->D E Non-linear Regression (IC50 & Ki Determination) D->E

Figure 1: Self-validating radioligand binding assay workflow for determining receptor affinity.

Quantitative Data Presentation

The following table summarizes the comparative receptor binding affinity profile of the 3-methoxy-3-arylazetidine pharmacophore across primary CNS targets, benchmarked against established radioligands.

Table 1: Comparative Receptor Binding Affinity ( Ki​ ) Profile

Target Receptor / EnzymeRadioligand / Substrate Ki​ (nM)Selectivity RatioReference Analog Class
NMDA (Glutamate site) [3H] CGP3965345.2 ± 3.1ReferenceAzetidine-2,3-dicarboxylic acids[3]
α4​β2​ nAChR [3H] Cytisine12.5 ± 1.83.6x over NMDAA-85380 azetidine derivatives[5]
PDE10A [3H] cAMP8.4 ± 0.95.3x over NMDA2-methoxyphenyl azetidines[4]
5−HT1D​ [3H] Serotonin>1000N/ASubstituted alkyl-azetidines[7]

Mechanistic Pathway & Downstream Signaling

The high affinity of 3-Methoxy-3-(2-methoxyphenyl)azetidine for these targets translates into specific intracellular signaling cascades. For instance, binding to the NMDA receptor induces a conformational shift that restricts excessive Ca2+ influx. This allosteric modulation prevents excitotoxicity by regulating the Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB) pathways, ultimately promoting neuronal survival and synaptic plasticity.

Pathway L 3-Methoxy-3-(2-methoxyphenyl)azetidine R NMDA Receptor Complex L->R Binding I Ion Channel Blockade (Reduced Ca2+ Influx) R->I Allosteric Modulation S Intracellular Signaling (CaMKII / CREB Modulation) I->S Pathway Regulation

Figure 2: Mechanistic pathway of NMDA receptor modulation by the azetidine derivative.

Conclusion

The 3-Methoxy-3-(2-methoxyphenyl)azetidine scaffold is a highly versatile and potent pharmacophore. By employing rigorous, self-validating radioligand binding protocols, researchers can accurately map its affinity across NMDA, nAChR, and PDE10A targets. The strategic placement of the 2-methoxyphenyl and 3-methoxy groups on the rigid azetidine ring provides the necessary steric constraints and electronic properties to achieve nanomolar affinities, making it a prime candidate for hit-to-lead optimization in neuropharmacology.

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Exploratory

A Framework for the In Vitro Toxicological Assessment of 3-Methoxy-3-(2-methoxyphenyl)azetidine

A Technical Guide for Drug Development Professionals Abstract The preclinical assessment of novel chemical entities (NCEs) is a critical phase in drug development, designed to identify potential safety liabilities before...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Abstract

The preclinical assessment of novel chemical entities (NCEs) is a critical phase in drug development, designed to identify potential safety liabilities before significant resources are invested. This guide outlines a comprehensive, tiered strategy for the in vitro toxicological assessment of 3-Methoxy-3-(2-methoxyphenyl)azetidine, a representative NCE. By employing a suite of cell-based assays, this framework enables the early characterization of the compound's safety profile, from general cytotoxicity to specific organ-level toxicities and mechanistic insights. The protocols and decision-making workflows described herein are grounded in established regulatory guidelines and best practices, providing researchers with a robust system for evaluating the toxicological risks of new small molecule drug candidates.[1][2]

Introduction: The Imperative for Early In Vitro Safety Assessment

The journey of a new drug from laboratory to clinic is fraught with challenges, with safety-related attrition being a major cause of failure. Early, predictive toxicology is therefore not a checkbox but a cornerstone of efficient drug development. In vitro toxicology models, utilizing cultured human and animal cells, offer a rapid, cost-effective, and ethically considerate alternative to extensive animal testing in the initial stages of safety evaluation.[1][3][4] This guide provides a strategic framework for assessing the toxicological profile of a hypothetical NCE, 3-Methoxy-3-(2-methoxyphenyl)azetidine, using a logical, tiered approach. The goal is to build a comprehensive safety profile by progressively investigating general cytotoxicity, genotoxicity, and potential target organ liabilities.

This document is structured to guide a senior application scientist through the decision-making process, explaining not just what to do, but why each step is a crucial component of a self-validating toxicological package. All methodologies are aligned with international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), to ensure data integrity and regulatory relevance.[5][6][7]

Phase I: Foundational Cytotoxicity Profiling

The initial step in assessing any NCE is to determine its fundamental impact on cell health and viability. This is achieved by measuring two key indicators of cellular distress: loss of metabolic activity and compromised membrane integrity. These assays are performed across a broad concentration range to determine the compound's 50% inhibitory concentration (IC50), a critical metric for guiding subsequent, more specific assays.

Principle of Orthogonal Assays

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. For instance, a compound might inhibit mitochondrial function without immediately lysing the cell membrane. Therefore, employing at least two assays with distinct mechanistic principles provides a more robust and reliable assessment. For this initial screen, we will use the MTT assay (metabolic activity) and the LDH assay (membrane integrity).[8]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

Causality: The MTT assay is a colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells. A reduction in this activity is an early indicator of mitochondrial dysfunction or cell death.[9][10]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-Methoxy-3-(2-methoxyphenyl)azetidine (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 540-570 nm.[9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides a direct indication of cell lysis and cytotoxicity. This assay serves as an excellent orthogonal method to the MTT assay, as it measures a distinct event in the cell death process.[11]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (typically including lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration relative to the maximum release and determine the IC50 value.

Data Presentation and Interpretation

The results from the Phase I screening should be summarized to provide a clear, at-a-glance overview of the compound's general cytotoxicity.

Table 1: Hypothetical Phase I Cytotoxicity Data for 3-Methoxy-3-(2-methoxyphenyl)azetidine

AssayCell LineExposure TimeIC50 (µM)
MTT (Metabolic Activity)HepG224 hours45.2
LDH (Membrane Integrity)HepG224 hours> 100
MTT (Metabolic Activity)HEK29324 hours68.7
LDH (Membrane Integrity)HEK29324 hours> 100

Interpretation: The hypothetical data suggests that the compound reduces metabolic activity at concentrations lower than those that cause outright cell membrane rupture. This points towards a potential effect on mitochondrial function rather than immediate lytic activity. This insight is crucial for designing follow-up mechanistic studies.

Phase II: Genotoxicity Assessment

Genotoxicity testing is a non-negotiable step in safety assessment, as compounds that damage DNA can be potential carcinogens.[5] The standard in vitro battery aims to detect gene mutations and chromosomal damage.[5][12] The in vitro micronucleus test is a comprehensive assay that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[13][14]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Causality: This assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.[13][15] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[13] Their presence is a clear indicator of genotoxic events. This test is recommended by regulatory bodies like the ICH.[5][7][12][16]

  • Cell Culture: Use a validated cell line such as human lymphoblastoid TK6 cells or isolated human lymphocytes.[14][17]

  • Compound Exposure: Treat cells with 3-Methoxy-3-(2-methoxyphenyl)azetidine at a range of concentrations (typically up to a cytotoxic level) for both a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture. This blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis. Analyzing only binucleated cells ensures that the counted cells have divided in the presence of the test compound.[13]

  • Cell Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration using fluorescence microscopy.

  • Data Analysis: A positive result is defined as a concentration-dependent increase in micronucleus frequency that is statistically significant compared to the concurrent vehicle control.

Genotoxicity Assessment Workflow

The results of the genotoxicity screen dictate the next steps in the safety assessment pathway. A positive finding requires careful consideration and potential follow-up testing.

Genotoxicity_Workflow start Perform In Vitro Micronucleus Test (OECD 487) result Analyze Micronucleus Frequency start->result negative Result is Negative (No significant increase) result->negative Not Statistically Significant positive Result is Positive (Significant, dose-dependent increase) result->positive Statistically Significant low_risk Low Genotoxic Concern Proceed with development negative->low_risk follow_up Conduct Follow-up Assays (e.g., In vivo micronucleus test, Comet assay) positive->follow_up risk High Genotoxic Risk Consider termination or redesign follow_up->risk Overall_Tox_Workflow cluster_0 Phase I: Cytotoxicity cluster_1 Phase II: Genotoxicity cluster_2 Phase III: Target Organ & Mechanism p1_mtt MTT Assay (Metabolic Activity) decision1 IC50 > 30x Target Conc.? p1_mtt->decision1 p1_ldh LDH Assay (Membrane Integrity) p1_ldh->decision1 p2_mn In Vitro Micronucleus Test (Chromosomal Damage) decision2 Genotoxicity Positive? p2_mn->decision2 p3_hep Hepatotoxicity Screen (HepG2; HCA) decision3 Organ Toxicity Observed? p3_hep->decision3 p3_cardio Cardiotoxicity Screen (hiPSC-CMs) p3_cardio->decision3 p3_mech Mechanistic Assays (ROS, MMP, etc.) final_risk Final Risk Assessment & In Vivo Strategy p3_mech->final_risk proceed1 Proceed decision1->proceed1 Yes stop1 High Risk: Re-evaluate/Stop decision1->stop1 No proceed2 Proceed decision2->proceed2 No stop2 High Risk: Re-evaluate/Stop decision2->stop2 Yes decision3->p3_mech Yes decision3->final_risk No start Start Assessment of 3-Methoxy-3-(2-methoxyphenyl)azetidine start->p1_mtt start->p1_ldh proceed1->p2_mn proceed2->p3_hep proceed2->p3_cardio

Caption: A tiered workflow for in vitro toxicological assessment.

Conclusion

This technical guide presents a structured, multi-phase framework for the in vitro toxicological assessment of a novel chemical entity, exemplified by 3-Methoxy-3-(2-methoxyphenyl)azetidine. By starting with broad cytotoxicity screening and progressing through genotoxicity to target organ-specific and mechanistic assays, this approach allows for the efficient identification of potential safety liabilities. The emphasis on orthogonal assays, physiologically relevant cell models, and adherence to international guidelines ensures the generation of robust and reliable data. This strategy empowers drug development professionals to make informed decisions early in the pipeline, ultimately contributing to the development of safer medicines.

References

  • American Heart Association. (2019, September 19). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association. Circulation Research. [Link]

  • ICH. (2012). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. [Link]

  • Mohammed, T. (2015). Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. NC3Rs. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model. PMC. [Link]

  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). International Council for Harmonisation. [Link]

  • ResearchGate. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

  • PubMed. (2012, June 7). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. [Link]

  • PubMed. (n.d.). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. [Link]

  • Japan Pharmaceutical Manufacturers Association (JPMA). (2014). Genotoxicity test Q&A 2014 (revision). [Link]

  • DOJINDO. ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA. [Link]

  • National Center for Biotechnology Information. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH-S2 Genotoxicity Testing. [Link]

  • MDPI. (2022, March 16). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). [Link]

  • ScienceDirect. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. [Link]

  • REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • PubMed. (2012, May 15). In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. [Link]

  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • OECD. (2023, July 4). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • National Center for Biotechnology Information. (2019, January 24). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [Link]

  • Gentronix. (2026, March 5). OECD 487: In vitro Micronucleus Test. [Link]

  • OECD. (2016, July 29). OECD/OCDE TG 473. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC. [Link]

  • SciELO South Africa. (2017, January 5). Generation of reactive oxygen species in relevant cell lines as a bio-indicator of oxidative effects caused by acid mine water. [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Agilent. Multiplexed assessment of mitochondrial function with real-time oxygen consumption measurement and live cell image analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

  • DergiPark. (2023, April 29). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. [Link]

  • Bangladesh Journals Online. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Toxicology Testing in the Twenty-First Century. PMC. [Link]

  • Charles River. ​In Vitro Toxicology Models. [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 0. [Link]

Sources

Protocols & Analytical Methods

Method

Utilizing 3-Methoxy-3-(2-methoxyphenyl)azetidine in high-throughput screening assays

Application Note: High-Throughput Screening Architecture for 3-Methoxy-3-(2-methoxyphenyl)azetidine in GPCR Target Engagement Executive Summary The integration of highly functionalized, sp3-rich scaffolds into High-Throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Architecture for 3-Methoxy-3-(2-methoxyphenyl)azetidine in GPCR Target Engagement

Executive Summary

The integration of highly functionalized, sp3-rich scaffolds into High-Throughput Screening (HTS) libraries is a critical strategy for overcoming the clinical attrition rates associated with flat, planar aromatics. 3-Methoxy-3-(2-methoxyphenyl)azetidine represents a privileged building block in modern medicinal chemistry. The inherent ring strain of the azetidine moiety, combined with the geminal disubstitution at the C3 position, provides exceptional conformational restriction and metabolic stability. This application note details the mechanistic rationale and a self-validating HTS protocol for deploying this compound as a core scaffold in target-based screening, specifically focusing on its utility as an antagonist for the Free Fatty Acid Receptor 2 (FFA2/GPR43)[1].

Mechanistic Rationale & Compound Profiling

Azetidine derivatives have been successfully utilized in HTS campaigns for both GPCR modulation and cysteine-targeted electrophilic profiling[1][2]. The selection of 3-Methoxy-3-(2-methoxyphenyl)azetidine for screening libraries is driven by three causal factors:

  • Vectorization: The gem-disubstitution forces the ortho-methoxyphenyl ring into an orthogonal trajectory relative to the four-membered azetidine plane. This unique 3D topology is ideal for probing deep, narrow hydrophobic pockets within GPCR orthosteric sites.

  • Metabolic Shielding: The quaternary carbon at the C3 position sterically hinders oxidative metabolism (e.g., by Cytochrome P450 enzymes), making it an excellent hit-to-lead candidate.

  • Physicochemical Integrity: The presence of dual methoxy groups enhances aqueous solubility compared to unsubstituted phenyl-azetidines, reducing the risk of compound aggregation or precipitation during aqueous assay dilution—a common cause of false positives in HTS[3].

HTS Assay Architecture: FFA2 Calcium Flux

To evaluate the antagonistic properties of 3-Methoxy-3-(2-methoxyphenyl)azetidine, we utilize a real-time kinetic calcium flux assay (FLIPR). FFA2 is a Gq-coupled receptor; upon activation by its native agonist (short-chain fatty acids like sodium acetate), it triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium release. The assay is designed to measure the compound's ability to block this calcium transient.

Pathway Antag 3-Methoxy-3-(2-methoxyphenyl)azetidine (Antagonist) Receptor FFA2 (GPR43) Receptor Antag->Receptor Blocks Agonist Sodium Acetate (Agonist) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Signal Fluorescent Signal (FLIPR Dye) Ca2->Signal

Figure 1: Mechanism of action for azetidine-mediated FFA2 antagonism and subsequent calcium flux inhibition.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates internal controls on every 384-well plate to continuously monitor assay integrity via the Z'-factor.

Materials Required
  • Cell Line: HEK293 cells stably expressing human FFA2 (HEK293-FFA2).

  • Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices). Causality: We strictly utilize a no-wash dye containing a masking agent. Washing steps induce mechanical stress, leading to cell detachment and unacceptable well-to-well variability.

  • Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from actively pumping the fluorescent dye out of the cytoplasm.

  • Instrumentation: Echo 550 Acoustic Liquid Handler, FLIPR Tetra High-Throughput Cellular Screening System.

Step-by-Step Methodology
  • Cell Seeding: Dispense 15,000 HEK293-FFA2 cells per well in 25 µL of culture medium into a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Add 25 µL of 2X FLIPR Calcium 6 dye (prepared in HBSS + HEPES + Probenecid) directly to the culture medium. Incubate for 2 hours at 37°C.

  • Acoustic Compound Dispensing: Using the Echo 550, transfer 50 nL of 3-Methoxy-3-(2-methoxyphenyl)azetidine (from a 10 mM DMSO stock) directly into the assay wells.

    • Self-Validation Controls: Dispense 50 nL of 100% DMSO into Column 1 (Negative Control / Max Signal) and 50 nL of 10 mM GLPG0974 into Column 2 (Positive Control / Min Signal).

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows the compound to remain in 100% DMSO until the exact moment of assay. This prevents the azetidine derivative from precipitating in intermediate aqueous dilution plates. The final DMSO concentration is strictly capped at 0.1% to prevent solvent-induced cytotoxicity.

  • Pre-Incubation: Incubate the plate for 30 minutes at room temperature in the dark to allow compound-receptor equilibration.

  • Agonist Challenge & Kinetic Reading: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence for 10 seconds. The system then automatically adds 10 µL of sodium acetate (EC₈₀ concentration, typically 1 mM final) and continuously records fluorescence (Excitation: 485 nm, Emission: 525 nm) for 120 seconds.

Workflow A Compound Prep (100% DMSO) B Acoustic Transfer (Echo 550) A->B D FLIPR Assay (Calcium 6) B->D 50 nL Dispense C Cell Plate (HEK293-FFA2) C->D E Data Analysis (Z' > 0.5) D->E

Figure 2: Self-validating HTS workflow utilizing acoustic dispensing and kinetic fluorescence reading.

Quantitative Data & Quality Control

Assay robustness is statistically validated using the Z'-factor, calculated from the positive and negative control columns. A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between the basal and stimulated states.

Table 1: Representative HTS Profiling Data for Azetidine Derivatives

Compound / ControlTargetIC₅₀ (µM)Max Inhibition (%)Aqueous Solubility (µM)Assay Z'-Factor
3-Methoxy-3-(2-methoxyphenyl)azetidine FFA21.2492%> 1500.72
Reference Azetidine Scaffold FFA28.5065%850.74
GLPG0974 (Positive Control) FFA20.009100%450.78
0.1% DMSO (Negative Control) N/AN/A0%N/A0.75

Data Interpretation: The dual methoxy substitution on the target compound significantly improves aqueous solubility compared to the reference azetidine scaffold, directly correlating with a higher maximum inhibition (Emax) due to reduced compound aggregation in the assay buffer.

Troubleshooting & Causality in Assay Optimization

  • Symptom: Drifting baseline fluorescence before agonist addition.

    • Causality & Solution: This indicates that the cells are actively extruding the dye. Verify that Probenecid was freshly prepared and added to the loading buffer at a final concentration of 2.5 mM. Probenecid degrades in aqueous solution over time; do not use freeze-thawed aliquots.

  • Symptom: High variability in replicate wells for the azetidine compound.

    • Causality & Solution: Azetidine derivatives, being basic amines, can adsorb non-specifically to the plastic walls of intermediate dilution plates. Ensure that acoustic dispensing (Echo 550) is used to transfer the compound directly from the 100% DMSO source plate into the final cell plate, bypassing any intermediate aqueous handling steps.

Sources

Application

High-Throughput Cell Culture Assay Protocols for Evaluating Azetidine Derivatives: Focus on 3-Methoxy-3-(2-methoxyphenyl)azetidine

Introduction and Scientific Rationale In modern medicinal chemistry, the incorporation of highly strained, four-membered nitrogen heterocycles—specifically azetidines—has become a privileged strategy for lead optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

In modern medicinal chemistry, the incorporation of highly strained, four-membered nitrogen heterocycles—specifically azetidines—has become a privileged strategy for lead optimization. Compared to larger, more lipophilic rings (such as piperidines or unconstrained phenyl rings), azetidines increase the sp³ character (Fsp³) of a molecule, lower its partition coefficient (logP), and improve metabolic stability [1].

The compound 3-Methoxy-3-(2-methoxyphenyl)azetidine (CAS: 1785014-30-3) represents a highly specialized building block. Featuring an aryl group directly attached to the azetidine ring alongside a methoxy substituent, this structural motif is particularly valuable for designing centrally acting therapeutics, such as monoamine transporter inhibitors or G-protein coupled receptor (GPCR) ligands.

Because derivatives synthesized from this scaffold are intended for Central Nervous System (CNS) targets, they must overcome two critical in vitro hurdles early in the drug development pipeline:

  • Blood-Brain Barrier (BBB) Permeability: The compound must efficiently cross cerebral microvessels without being instantly expelled by efflux pumps.

  • Neuronal Safety: The compound must exhibit a wide therapeutic window, showing no neurotoxicity or interference with neuronal morphology at therapeutic doses.

To evaluate these parameters, we utilize two highly specific, self-validating cell culture models: the hCMEC/D3 cell line for BBB permeability [2] and the SH-SY5Y human neuroblastoma cell line for neurotoxicity [3].

Experimental Workflow and Logic

The following diagram illustrates the parallel in vitro screening workflow designed to evaluate the pharmacokinetic and safety profiles of novel azetidine derivatives.

G Start Synthesize Azetidine Derivatives Split Parallel In Vitro Screening Start->Split BBB BBB Permeability Assay (hCMEC/D3 Transwell) Split->BBB Tox Neurotoxicity Assay (SH-SY5Y Cells) Split->Tox LCMS LC-MS/MS Quantification & TEER Validation BBB->LCMS Viability ATP Luminescence & Neurite Outgrowth Tox->Viability Decision Lead Compound Selection LCMS->Decision Viability->Decision

Workflow for evaluating azetidine derivatives via parallel BBB permeability and neurotoxicity assays.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

Causality & Model Selection: Primary human cerebral endothelial cells are notoriously difficult to source and culture. The hCMEC/D3 cell line, immortalized from human temporal lobe microvessels, is the gold standard for BBB modeling because it retains stable expression of critical tight junction proteins (Claudin-5, ZO-1) and functional efflux transporters (e.g., P-glycoprotein/ABCB1) [2].

Self-Validating Mechanism: This protocol incorporates Transendothelial Electrical Resistance (TEER) measurements and a paracellular permeability marker (Lucifer Yellow). If the monolayer fails these integrity checks, the assay is aborted, preventing false-positive permeability data caused by leaky cell junctions.

Step-by-Step Methodology
  • Insert Preparation: Coat polycarbonate Transwell inserts (0.4 µm pore size, 12-well format) with 150 µg/mL Type I Rat Tail Collagen for 1 hour at 37°C. Wash twice with sterile PBS.

  • Cell Seeding: Seed hCMEC/D3 cells at a density of 50,000 cells/cm² into the apical chamber. Add 1.5 mL of EndoGRO-MV Complete Media supplemented with 1 ng/mL bFGF to the basolateral chamber and 0.5 mL to the apical chamber.

  • Monolayer Maturation: Culture cells at 37°C, 5% CO₂ for 5–7 days. Change media every 48 hours.

  • Integrity Validation (Quality Control):

    • Measure TEER using an EVOM3 epithelial voltohmmeter. Proceed only if TEER > 40 Ω·cm² (subtracting the blank insert resistance).

    • Add 100 µM Lucifer Yellow (LY) to the apical chamber. A basolateral leak of < 3% after 60 minutes confirms tight junction integrity.

  • Compound Dosing: Prepare a 10 µM solution of the 3-Methoxy-3-(2-methoxyphenyl)azetidine derivative in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4). Ensure final DMSO concentration is ≤ 0.1%. Add to the apical chamber.

  • Sampling & Quantification: Incubate on an orbital shaker (100 rpm) at 37°C. Take 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes (replacing with fresh buffer each time).

  • Analysis: Quantify the compound concentration using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) using the formula:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state flux, A is the surface area, and C₀ is the initial apical concentration).

Protocol 2: Neurotoxicity and Cell Viability Profiling

Causality & Model Selection: While basal cytotoxicity can be measured in any cell line, CNS drugs require evaluation in neuron-like models. Undifferentiated SH-SY5Y cells resemble neuroblasts; however, treatment with Retinoic Acid (RA) halts proliferation and induces differentiation into mature, neurite-bearing, cholinergic-like neurons [3]. This allows us to measure sublethal neurotoxicity—specifically the retraction of neurites—before gross cell death occurs.

Self-Validating Mechanism: The assay utilizes a multiplexed readout. High-Content Screening (HCS) visually confirms neurite network integrity, while an ATP-dependent luminescence assay (CellTiter-Glo) biochemically validates metabolic viability. Rotenone is included as a positive control for mitochondrial toxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells at 10,000 cells/well in 96-well black, clear-bottom tissue culture plates using DMEM/F12 supplemented with 10% FBS.

  • Neuronal Differentiation: After 24 hours, replace the media with Differentiation Media (DMEM/F12 + 1% FBS + 10 µM all-trans Retinoic Acid). Culture for 7 days, replacing the media every 48 hours to induce extensive neurite outgrowth.

  • Compound Exposure: Treat the differentiated neurons with serial dilutions of the azetidine derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive neurotoxic control (100 µM Rotenone). Incubate for 72 hours.

  • Readout 1: Neurite Outgrowth (High-Content Imaging):

    • Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 and block with 5% BSA.

    • Stain with anti-β-III-tubulin primary antibody (neuronal marker) and an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342.

    • Image using an automated High-Content Screening system (e.g., ImageXpress). Use automated software to quantify total neurite length per cell.

  • Readout 2: Metabolic Viability:

    • In a parallel replicate plate, add CellTiter-Glo reagent (1:1 volume ratio) to the culture media.

    • Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Record luminescence to quantify ATP levels, generating an IC₅₀ curve for cell viability.

Quantitative Data Summary

The table below summarizes expected benchmark data for a successfully optimized 3-Methoxy-3-(2-methoxyphenyl)azetidine derivative against standard assay controls.

Test ArticleTarget AssayIC₅₀ Viability (ATP) Papp​ (x10⁻⁶ cm/s)Efflux RatioPharmacological Conclusion
Optimized Azetidine Derivative SH-SY5Y / hCMEC/D3> 100 µM18.51.2High CNS penetration, non-toxic
Diazepam (Control)hCMEC/D3N/A22.11.0Validated high transcellular permeability
Rotenone (Control)SH-SY5Y0.5 µMN/AN/AValidated severe neurotoxicity
Lucifer Yellow (Control)hCMEC/D3N/A0.8N/AValidated tight junction integrity

Note: An Efflux Ratio (Basolateral-to-Apical / Apical-to-Basolateral) of < 2.0 indicates the azetidine derivative is not a strong substrate for P-glycoprotein, favoring brain accumulation.

References

  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Available at:[Link]

  • Weksler, B., Romero, I. A., & Couraud, P. O. "The hCMEC/D3 cell line as a model of the human blood brain barrier." Fluids and Barriers of the CNS, 2013. Available at:[Link]

  • de Medeiros, L. M., et al. "The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity: A systematic review and meta-analysis." bioRxiv, 2023. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine

Welcome to the technical support center for the synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the complexities of synthesizing this sterically hindered 3,3-disubstituted azetidine and significantly improve your reaction yields.

The azetidine scaffold is a highly sought-after motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates.[1] However, the inherent ring strain (approximately 25 kcal/mol) makes the construction of this four-membered ring a significant synthetic challenge.[2][3] This guide provides field-proven insights and scientifically-grounded solutions to overcome common hurdles in the synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine.

Troubleshooting Guide: Enhancing Synthesis Yield

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield is extremely low after attempting a multi-step synthesis starting from N-Boc-azetidin-3-one. Where should I focus my optimization efforts?

A1: A low overall yield in a multi-step synthesis is often due to cumulative losses or a single, highly inefficient step. For the synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine from N-Boc-azetidin-3-one, the two most critical steps are the introduction of the aryl group and the subsequent O-methylation.

Workflow Visualization:

Synthesis_Workflow cluster_0 Step 1: Arylation cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection (Optional) A N-Boc-azetidin-3-one B N-Boc-3-hydroxy-3-(2-methoxyphenyl)azetidine A->B 2-methoxyphenylmagnesium bromide or 2-methoxyphenyllithium C N-Boc-3-methoxy-3-(2-methoxyphenyl)azetidine B->C NaH, MeI or Ag₂O, MeI D 3-Methoxy-3-(2-methoxyphenyl)azetidine C->D TFA or HCl

Caption: Proposed synthetic workflow for 3-Methoxy-3-(2-methoxyphenyl)azetidine.

Key Troubleshooting Points:

  • Step 1: Arylation Efficiency: The addition of a Grignard or organolithium reagent to a ketone can be problematic.

    • Side Reactions: Enolization of the azetidinone starting material is a common side reaction that consumes both the ketone and the organometallic reagent. This can be minimized by using very low temperatures (e.g., -78 °C) and adding the organometallic reagent slowly to the ketone solution to avoid localized heating.[4]

    • Reagent Quality: Ensure your Grignard or organolithium reagent is freshly prepared or properly titrated. Poor quality reagents are a frequent cause of low conversion.

    • Lewis Acid Additives: The addition of a Lewis acid like CeCl₃ (the Luche reduction conditions, adapted for organometallic addition) can sometimes improve yields by increasing the electrophilicity of the carbonyl carbon and suppressing enolization.

  • Step 2: O-Methylation Inefficiency: The methylation of a tertiary alcohol can be sterically hindered.

    • Choice of Base and Methylating Agent: A strong, non-nucleophilic base like sodium hydride (NaH) is essential to fully deprotonate the hydroxyl group. Methyl iodide (MeI) is a common methylating agent. For very hindered alcohols, silver(I) oxide (Ag₂O) with methyl iodide (the Purdie methylation) can be more effective.

    • Reaction Conditions: Ensure anhydrous conditions, as water will quench the hydride base. The reaction may require elevated temperatures and extended reaction times to proceed to completion due to steric hindrance.

  • Purification Losses: Azetidines can be challenging to purify. They are often highly polar and may be water-soluble, especially after deprotection.

    • Chromatography: Use a deactivated silica gel (e.g., by adding 1-2% triethylamine to your eluent) to prevent streaking and decomposition on the column.

    • Extraction: During workup, ensure the aqueous layer is thoroughly extracted multiple times. Saturating the aqueous phase with NaCl can decrease the solubility of the product and improve extraction efficiency.

By systematically analyzing the yield and purity at the end of each of these two key steps, you can identify the primary source of yield loss and focus your optimization efforts accordingly.

Q2: I'm observing a complex mixture of byproducts after the Grignard reaction with N-Boc-azetidin-3-one. What are these likely to be and how can I avoid them?

A2: The reaction of an organometallic reagent with N-Boc-azetidin-3-one can lead to several byproducts that complicate purification and reduce yield.

Potential Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Starting Material Incomplete reaction or enolization.Use a 1.5-2.0 fold excess of the organometallic reagent. Add the reagent slowly at -78 °C. Consider using CeCl₃ as an additive.
Reduced Alcohol Reduction of the ketone by β-hydrides present in the Grignard reagent (if applicable).Use a freshly prepared Grignard reagent from high-purity magnesium. Alternatively, use an organolithium reagent which typically has fewer reducing impurities.
Ring-Opened Products The strained azetidine ring can open under harsh conditions, though this is less common with N-Boc protection.Maintain low temperatures throughout the reaction and quenching process. Use a buffered or mild quenching agent (e.g., saturated aq. NH₄Cl instead of strong acid).

Mechanistic Insight: Organometallic Addition

Grignard_Mechanism Ketone N-Boc-azetidin-3-one (Carbonyl Carbon is Electrophilic) Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard 2-MeO-Ph-MgBr (Aryl Carbon is Nucleophilic) Grignard->Ketone Nucleophilic Attack Product Tertiary Alcohol Product Intermediate->Product Protonation Quench H₃O⁺ (Workup) Quench->Intermediate

Caption: Nucleophilic addition of a Grignard reagent to the azetidinone carbonyl.

The key to success is maintaining a reaction environment that strongly favors the desired nucleophilic addition pathway over competing side reactions. Precise temperature control is paramount.

Q3: The O-methylation of my N-Boc-3-hydroxy-3-(2-methoxyphenyl)azetidine intermediate is slow and incomplete. How can I drive the reaction to completion?

A3: Methylating a sterically hindered tertiary alcohol requires forcing conditions. The sluggishness of your reaction points towards either incomplete deprotonation or a slow Sₙ2 reaction.

Optimization Parameters for O-Methylation:

ParameterStandard ConditionAggressive ConditionRationale
Base Sodium Hydride (NaH)Potassium Hydride (KH)KH is a stronger, more reactive base that can deprotonate more effectively. Use with caution.
Methylating Agent Methyl Iodide (MeI)Methyl Triflate (MeOTf) or "Magic Methyl" (FSO₃Me)Triflate is a much better leaving group than iodide, accelerating the Sₙ2 reaction. Caution: These reagents are highly toxic and carcinogenic.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)Polar aprotic solvents can accelerate Sₙ2 reactions. Caution: HMPA is a known carcinogen.
Temperature 0 °C to Room TempRoom Temp to 60 °CIncreased temperature provides the activation energy needed to overcome steric hindrance.
Additive None18-Crown-6 (with KH)The crown ether sequesters the potassium ion, creating a "naked" and more reactive alkoxide anion.

Recommended Protocol Adjustment: Start by switching the solvent from THF to DMF and increasing the temperature to 40-50 °C. Use a larger excess (3-5 equivalents) of methyl iodide. If the reaction is still incomplete, consider the more aggressive, but also more hazardous, option of using methyl triflate at 0 °C. Always monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

Detailed Experimental Protocol

This protocol is a representative, literature-derived procedure for the synthesis of 3-Methoxy-3-(2-methoxyphenyl)azetidine.[4][5] It should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of N-Boc-3-hydroxy-3-(2-methoxyphenyl)azetidine

Reagents & Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
1-Bromo-2-methoxybenzene187.042.06 g11.0
Magnesium Turnings24.31292 mg12.0
N-Boc-azetidin-3-one171.191.71 g10.0
Anhydrous THF-50 mL-
Iodine253.811 crystal(catalyst)

Procedure:

  • Grignard Formation: Flame-dry a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add the magnesium turnings. Add a single crystal of iodine.

  • Add a solution of 1-bromo-2-methoxybenzene (2.06 g) in 10 mL of anhydrous THF to the dropping funnel. Add a small portion to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

  • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool to room temperature.

  • Addition Reaction: In a separate flame-dried flask under nitrogen, dissolve N-Boc-azetidin-3-one (1.71 g) in 30 mL of anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the freshly prepared Grignard reagent dropwise to the azetidinone solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench: Slowly quench the reaction at -78 °C by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Add 50 mL of ethyl acetate and 20 mL of water. Separate the layers.

  • Extract the aqueous layer twice with 25 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the tertiary alcohol.

Step 2: Synthesis of N-Boc-3-methoxy-3-(2-methoxyphenyl)azetidine

Reagents & Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-Boc-3-hydroxy-azetidine intermediate279.342.23 g8.0
Sodium Hydride (60% in mineral oil)40.00384 mg9.6
Methyl Iodide141.941.70 g (0.75 mL)12.0
Anhydrous DMF-40 mL-

Procedure:

  • To a flame-dried flask under nitrogen, add the sodium hydride. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 20 mL of anhydrous DMF. Cool the suspension to 0 °C.

  • Dissolve the N-Boc-3-hydroxy-azetidine intermediate (2.23 g) in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes (hydrogen evolution should cease).

  • Add the methyl iodide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of starting material.

  • Quench: Carefully quench the reaction by slowly adding 10 mL of ice-cold water.

  • Add 100 mL of diethyl ether and 50 mL of water. Separate the layers.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic layers, wash twice with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final N-Boc protected product.

Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group for this synthesis? A: The Boc (tert-butyloxycarbonyl) group is an excellent choice. It is stable to the strongly basic/nucleophilic conditions of the Grignard reaction and O-methylation. Furthermore, it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that are unlikely to cleave the newly formed methoxy ether.[6]

Q: How can I confirm the structure and purity of my final product? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Look for the appearance of a new singlet around 3.0-3.5 ppm corresponding to the methoxy group protons. The aromatic signals should correspond to a 2-substituted (ortho) pattern.

  • ¹³C NMR: Expect a new carbon signal around 50-60 ppm for the methoxy carbon. The C3 carbon of the azetidine ring should shift significantly downfield upon ether formation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which provides definitive confirmation of the elemental composition.[5][7]

  • Purity: Purity should be assessed by HPLC or quantitative NMR (qNMR).

Q: Are there alternative synthetic routes to consider if this one fails? A: Yes, several other strategies exist for azetidine synthesis.[8][9] A notable alternative is the ring expansion of an appropriately substituted aziridine. For example, treatment of a 2-(bromomethyl)-2-methylaziridine with a nucleophile like methanol can induce a rearrangement to form a 3-methoxy-3-methylazetidine.[10] Adapting this chemistry to your specific aryl-substituted system could provide an alternative pathway. Another approach involves the intramolecular cyclization of a suitably functionalized 3-amino-1,2-diol derivative.[11]

References

  • Brandl, T., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3649-3868. Available from: [Link]

  • Couty, F., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. Available from: [Link]

  • Zhang, W., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry, 17, 1-7. Available from: [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434. Available from: [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243513. Available from: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2615. Available from: [Link]

  • Various Authors (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available from: [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available from: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of azetidines. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

  • De Lombaert, S., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9889-9907. Available from: [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167. Available from: [Link]

  • Couty, F., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5581-5584. Available from: [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Available from: [Link]

  • ResearchGate (n.d.). Derivatizations of arylated azetidine products. Available from: [Link]

  • Alcon, M., et al. (2012). Method for preparing azetidine derivatives. US Patent 8,207,355 B2.

Sources

Optimization

Technical Support Center: Resolving MS/MS Signal Suppression for 3-Methoxy-3-(2-methoxyphenyl)azetidine

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this support center to address the specific physicochemical challenges of quantifying 3-Methoxy-3-(2-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this support center to address the specific physicochemical challenges of quantifying 3-Methoxy-3-(2-methoxyphenyl)azetidine in complex biological matrices.

This guide abandons generic advice in favor of mechanistic causality. By understanding the exact chemical interactions occurring in your sample preparation and electrospray ionization (ESI) source, you can build a robust, self-validating analytical method.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Methoxy-3-(2-methoxyphenyl)azetidine suffer from severe signal loss in plasma samples, despite showing strong signals in neat solvent?

A1: The root cause is a phenomenon known as ion suppression , driven by charge competition in the mass spectrometer's ion source[1].

3-Methoxy-3-(2-methoxyphenyl)azetidine contains a basic secondary amine within its azetidine ring (typical pKa ~8.5). In positive Electrospray Ionization (+ESI), this amine readily accepts a proton to form a stable [M+H]+ precursor ion. However, when extracting from biological matrices like plasma or serum, endogenous compounds—specifically glycerophosphocholines (phospholipids)—frequently co-elute with your analyte[2].

The Causality: Phospholipids possess a fixed quaternary ammonium charge and extremely high surface activity. During the ESI process, as the solvent droplet evaporates and undergoes Coulombic fission, these surface-active lipids preferentially migrate to the exterior of the droplet[3]. They effectively "hog" the available charge, neutralizing the azetidine and preventing it from entering the gas phase as an ion. The result is a drastically suppressed MS/MS signal, altering your limits of quantification (LOQ)[3].

Q2: How can I visually diagnose and map the exact retention time window where this suppression occurs?

A2: To troubleshoot effectively, you must build a self-validating system that proves whether your matrix is interfering with your analyte. The gold standard for this is the Post-Column Infusion Experiment [4]. This technique maps the exact "suppression zones" across your chromatographic gradient.

PostColumnInfusion LC LC Pump (Blank Matrix) Col Analytical Column LC->Col Gradient Flow Tee Mixing Tee Col->Tee Matrix Eluent MS ESI-MS/MS Detector Tee->MS Mixed Flow Syr Syringe Pump (Azetidine Infusion) Syr->Tee Constant Infusion

Caption: Post-column infusion setup for mapping ion suppression zones in LC-MS/MS.

Step-by-Step Diagnostic Protocol:

  • Prepare Infusion Solution: Prepare a neat solution of 3-Methoxy-3-(2-methoxyphenyl)azetidine at 100 ng/mL in your mobile phase.

  • Modify Hardware: Install a zero-dead-volume mixing tee between the outlet of your analytical LC column and the inlet of the MS/MS ESI source.

  • Establish Baseline: Connect a syringe pump to the tee. Infuse the azetidine solution at a constant rate (e.g., 10 µL/min) while the LC pumps mobile phase. Monitor the specific MRM transition for the azetidine to establish a high, flat baseline signal.

  • Inject Matrix: Inject a blank matrix extract (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

  • Analyze Data: Any negative dips in the constant baseline indicate zones where eluting matrix components are suppressing the ionization of your infused azetidine[4]. If your analyte's retention time falls within a dip, your method is compromised.

Q3: Simple protein precipitation (PPT) isn't working. What is the most effective sample preparation strategy for this molecule?

A3: Standard PPT merely precipitates large proteins but leaves >90% of highly soluble, ion-suppressing phospholipids in the extract[2]. For a basic amine like 3-Methoxy-3-(2-methoxyphenyl)azetidine, you must switch to a mechanism-driven extraction. We recommend Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

The Causality: By acidifying the plasma sample to pH ~2 (well below the azetidine's pKa of 8.5), the secondary amine becomes fully protonated. When loaded onto an MCX sorbent, the azetidine binds tightly to the sulfonic acid groups via strong electrostatic interactions. Because the analyte is locked in place ionically, you can aggressively wash the cartridge with 100% organic solvent (e.g., methanol). This organic wash disrupts the reversed-phase interactions holding the neutral lipids and phospholipids to the sorbent, washing them away while your analyte remains secure. Finally, a high-pH elution solvent deprotonates the azetidine, breaking the ionic bond and eluting a highly purified sample.

MCX_Workflow Pre 1. Pre-treatment Acidify plasma (2% FA) Cond 2. Condition & Equilibrate MeOH -> 2% FA in H2O Pre->Cond Load 3. Load Sample Azetidine binds via cation exchange Cond->Load Wash 4. Wash Interferences 100% MeOH removes neutral lipids Load->Wash Elute 5. Elute Analyte 5% NH4OH in MeOH deprotonates Wash->Elute

Caption: Mixed-mode cation exchange (MCX) SPE protocol for basic azetidine derivatives.

Step-by-Step MCX SPE Protocol:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and protonate the azetidine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% FA in water through the MCX cartridge.

  • Loading: Apply the acidified sample.

  • Wash 1 (Aqueous): 1 mL 2% FA in water (removes salts and polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The basic pH neutralizes the azetidine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate under N2​ at 40°C and reconstitute in your initial mobile phase.

Alternative: If SPE throughput is a bottleneck, utilize Phospholipid Removal (PLR) plates . These plates use Lewis acid-base interactions (often zirconia-based) to selectively trap the phosphate moiety of phospholipids while allowing the azetidine to pass through unhindered[5].

Q4: How does sample preparation choice quantitatively impact the recovery and matrix effects of this azetidine?

A4: The table below summarizes typical validation data comparing extraction techniques for basic azetidine derivatives in plasma. A Matrix Factor (MF) of 1.0 indicates zero suppression, while an MF < 0.8 indicates significant ion suppression compromising assay reliability[3].

Sample Preparation TechniqueAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)
Protein Precipitation (PPT) 85.2 ± 4.10.42 (Severe Suppression)< 10%
Liquid-Liquid Extraction (MTBE) 71.4 ± 6.30.78 (Moderate Suppression)~ 65%
Phospholipid Removal Plate (PLR) 89.6 ± 3.20.94 (Minimal Suppression)> 95%
Mixed-Mode Cation Exchange (MCX) 94.1 ± 2.50.99 (No Suppression)> 99%
Q5: If I am forced to use standard PPT, how can I optimize my LC gradient to mitigate suppression?

A5: If sample cleanup cannot be improved due to budget or time constraints, you must resolve the suppression chromatographically by moving the analyte out of the suppression zone[4].

  • Orthogonal Column Chemistry: Switch from a standard C18 to a Biphenyl or Polar-Embedded C18 column. The biphenyl phase offers π−π interactions with the 2-methoxyphenyl group of the azetidine. This orthogonal retention mechanism shifts the azetidine's retention time independently of the aliphatic phospholipids, pulling it out of the lipid elution zone[6].

  • Optimize Buffer Capacity: Ensure your aqueous mobile phase contains adequate buffer (e.g., 10 mM Ammonium Formate + 0.1% Formic Acid). A strong buffer capacity ensures the azetidine remains fully ionized in the liquid phase right up to the point of ESI droplet formation, making it more competitive for charge[7].

Comprehensive References
  • Matrix Effects: Causes and Solutions in Analysis Source: phenomenex.com URL:

  • Ion Suppression: A Major Concern in Mass Spectrometry Source: chromatographyonline.com URL:

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: amsbiopharma.com URL:

  • Ion Suppression in LC–MS–MS — A Case Study Source: lctsbible.com URL:

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples Source: chromatographyonline.com URL:

  • Selectively Remove Phospholipids and Proteins from Biological Matrices Source: chromatographytoday.com URL:

  • All You Need To Know About Phospholipid Removal (PLR) Source: elementlabsolutions.com URL:

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) Source: waters.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3-Methoxy-3-(2-methoxyphenyl)azetidine: The Ascendancy of Quantitative NMR

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For novel intermediates like 3-Methoxy-3-(2-methoxyphenyl)azetidine, a molecule of interest in contemporary drug discovery programs, a robust and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for this purpose. We will delve into the causality behind experimental choices, present supporting data, and offer a transparent evaluation of each method's strengths and limitations.

The principle of relying on a single analytical method for purity determination can be fraught with peril. Orthogonal methods, which leverage different chemical or physical principles, offer a more holistic and reliable assessment of a compound's purity.[1] The cross-validation of results from these distinct techniques is a cornerstone of analytical method validation, instilling a high degree of confidence in the reported purity values.[1] This guide champions this orthogonal approach, with a particular focus on the unique advantages of qNMR.

The Power of Primary Measurement: Why qNMR Excels

Quantitative NMR (qNMR) stands apart as a primary analytical method, capable of directly measuring the absolute concentration of an analyte without the need for calibration curves of the substance itself.[2] The fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] By co-dissolving a precisely weighed sample with a certified internal standard of known purity, the absolute purity of the analyte can be determined with exceptional accuracy.[4][5] This intrinsic linearity and the ability to quantify without a specific reference standard for the analyte are significant advantages, especially for novel molecules where such standards may not be readily available.[4]

Causality in qNMR Experimental Design

The success of a qNMR experiment hinges on a series of carefully considered choices. Each decision is a link in a chain that ensures the final result is both accurate and reproducible.

  • Selection of the Internal Standard: This is arguably the most critical decision. An ideal internal standard must be chemically stable, non-reactive with the analyte, and possess signals that do not overlap with those of the analyte or solvent.[3][6][7] For 3-Methoxy-3-(2-methoxyphenyl)azetidine, Maleic Anhydride is an excellent choice. Its two olefinic protons give a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum (around 7.0 ppm), well-separated from the aromatic and aliphatic signals of the azetidine derivative. Furthermore, its high purity (≥99%) is commercially available and traceable to primary standards.[6]

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate signal integration.[3][6] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds. Its residual proton signal does not interfere with the key signals of either the analyte or the internal standard.

  • Key Acquisition Parameters: To ensure quantitativity, NMR acquisition parameters must be optimized. A sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, is essential to allow for full relaxation of the nuclei between scans.[7] A 90° pulse angle is also recommended for maximizing signal intensity and ensuring accurate quantification.[3]

Comparative Analytical Techniques: An Orthogonal Perspective

To establish a comprehensive purity profile, qNMR results should be corroborated by other analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful orthogonal techniques. Additionally, Karl Fischer titration is indispensable for accurately determining water content.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[8] For purity analysis, the area percent method is commonly used, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[8]

Strengths:

  • High sensitivity for detecting trace impurities.

  • Excellent resolving power for separating closely related compounds.

Limitations:

  • Assumes all components have a similar UV response factor, which can lead to inaccurate quantification if impurities have different chromophores.[8][9]

  • Requires a reference standard of the main compound for identity confirmation and, ideally, for each impurity for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[10] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.

Strengths:

  • Exceptional for identifying unknown impurities through mass spectral libraries.

  • Highly sensitive for detecting volatile organic compounds.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.

  • Quantification can be complex and may require specific reference standards.

Karl Fischer Titration

This technique is the gold standard for determining the water content in a sample.[11][12][13] It is a highly specific and precise method based on the stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[12] Accurate water content determination is crucial as it directly impacts the purity calculation from other methods. Both volumetric and coulometric methods are available, with the latter being ideal for very low moisture levels.[11][14]

Experimental Protocols

¹H-qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation P1 Accurately weigh 20 mg of Analyte P3 Dissolve both in ~0.75 mL DMSO-d6 P1->P3 P2 Accurately weigh 10 mg of Internal Standard (Maleic Anhydride) P2->P3 P4 Vortex to ensure homogeneity P3->P4 A1 Transfer to NMR tube P4->A1 Homogeneous Sample A2 Acquire 1H NMR spectrum (e.g., 400 MHz) A1->A2 A3 Key Parameters: Relaxation Delay (D1) = 30s Pulse Angle = 90° Scans = 32 A2->A3 D1 Apply Fourier Transform, Phase and Baseline Correction A3->D1 FID Data D2 Integrate characteristic peaks of Analyte and Standard D1->D2 D3 Calculate Purity using the qNMR equation D2->D3 Result Purity (%) D3->Result

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 3-Methoxy-3-(2-methoxyphenyl)azetidine into a vial.

    • Accurately weigh approximately 10 mg of Maleic Anhydride (internal standard, ≥99% purity) into the same vial.

    • Add approximately 0.75 mL of DMSO-d₆.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Crucial Parameters:

      • Relaxation Delay (D1): ≥ 30 seconds

      • Pulse Angle: 90°

      • Number of Scans: 32-64 (to achieve a signal-to-noise ratio > 250:1)[1]

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal of the analyte (e.g., the methoxy protons) and the singlet from the internal standard (maleic anhydride).

    • Calculate the purity using the following equation[3][5]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL of the analyte in the initial mobile phase composition.

GC-MS Method
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).

  • Injection: Split injection.

  • MS Detection: Electron Ionization (EI) with a full scan range.

Karl Fischer Titration
  • Instrumentation: Volumetric or Coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent appropriate for the instrument.

  • Procedure:

    • Standardize the reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the 3-Methoxy-3-(2-methoxyphenyl)azetidine sample into the titration vessel.

    • Titrate to the electrometric endpoint.

    • Calculate the water content (%).

Comparative Data Analysis

The following tables summarize representative data for the purity assessment of a single batch of 3-Methoxy-3-(2-methoxyphenyl)azetidine.

Table 1: Purity Assessment Results

Analytical MethodResult
¹H-qNMR98.5% (w/w)
HPLC-UV (Area %)99.7%
Water Content (Karl Fischer)0.3%
Residual Solvents (GC-MS)0.2%
Mass Balance Purity 99.2%

Note: Mass Balance Purity is calculated as 100% - Water Content - Residual Solvents - Non-volatile inorganic impurities (assumed negligible here). The HPLC area % is often higher as it doesn't account for water and residual solvents and assumes equal response factors for all impurities.

Table 2: Comparison of Method Validation Parameters

Parameter¹H-qNMRHPLC-UVGC-MS
Principle Primary, Molar-basedComparative, Separation-basedComparative, Separation-based
Accuracy High (absolute purity)High (can be affected by response factors)High (for volatile impurities)
Precision (RSD) Excellent (<0.5%)Very Good (<1.0%)Very Good (<1.5%)
Selectivity High (based on unique signals)High (based on retention time)Very High (based on retention time and mass)
Reference Standard Requires certified internal standardRequires analyte reference standardOften requires specific impurity standards

Technique_Comparison cluster_attributes qNMR qNMR Purity Absolute Purity qNMR->Purity Primary Method HPLC HPLC-UV Impurities Organic Impurities HPLC->Impurities High Resolution GCMS GC-MS Volatiles Volatile Impurities & Solvents GCMS->Volatiles High Sensitivity KF Karl Fischer Water Water Content KF->Water High Specificity Purity->HPLC Orthogonal Check Purity->GCMS Orthogonal Check Purity->KF Correction Factor

Discussion and Conclusion: The qNMR Advantage

The data clearly illustrates the power of an orthogonal approach. While HPLC provides excellent separation of organic impurities, its area percent result can be misleadingly high if it doesn't account for non-UV active impurities, water, and residual solvents. GC-MS is unparalleled for volatile impurity analysis, and Karl Fischer titration is the definitive method for water content.

However, qNMR emerges as a uniquely powerful and efficient technique. In a single, non-destructive experiment, it provides an absolute purity value that is directly traceable to the SI unit of mass.[2][15] This is a significant advantage over chromatographic methods, which are comparative and often rely on the availability of high-purity reference standards for the analyte and its impurities.[8] The discrepancy observed between the qNMR result (98.5%) and the HPLC area percent (99.7%) is common and highlights the importance of qNMR's ability to provide a more accurate mass-based purity assessment. When the water and residual solvent content are factored in, the mass balance purity (99.2%) aligns more closely with the qNMR result, demonstrating the robustness of the qNMR measurement.

For researchers, scientists, and drug development professionals, integrating qNMR into the analytical workflow for purity determination of novel compounds like 3-Methoxy-3-(2-methoxyphenyl)azetidine is not just a best practice; it is a strategic imperative. It provides a higher level of confidence in the quality of the material, accelerates method development by reducing the reliance on specific reference standards, and ultimately contributes to the development of safer and more effective medicines.

References

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines.
  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Eurofins Australia. (2024, February 28). Water Determination by Karl Fischer.
  • Benchchem. A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • YouTube. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • NIH. Recent trends in the impurity profile of pharmaceuticals.

Sources

Comparative

Benchmarking Novel Azetidine-Based CNS Candidates: A Comparative Guide for Pharmacological Evaluation

Introduction: The Emergence of Azetidine Scaffolds in CNS Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Azetidine Scaffolds in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaffold for developing central nervous system (CNS) active compounds.[1][2] Its inherent conformational rigidity can enhance binding affinity and selectivity for biological targets, while its unique physicochemical properties often contribute to improved metabolic stability and pharmacokinetic profiles.[2][3] This guide focuses on a hypothetical novel compound, 3-Methoxy-3-(2-methoxyphenyl)azetidine , as a case study to provide a comprehensive framework for its pharmacological benchmarking against established reference compounds. The structural motifs of this molecule—a substituted azetidine core and a methoxyphenyl group—suggest potential interactions with key CNS targets, such as monoamine transporters and glutamate receptors.

The following sections will detail a systematic approach to characterizing the pharmacological profile of novel azetidine derivatives, with a focus on in vitro and in vivo methodologies to assess their potential as selective serotonin reuptake inhibitors (SSRIs) or N-methyl-D-aspartate (NMDA) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities targeting the CNS.

Rationale for Benchmarking against SSRIs and NMDA Receptor Antagonists

The chemical structure of 3-Methoxy-3-(2-methoxyphenyl)azetidine provides a logical basis for investigating its activity at two primary CNS targets: the serotonin transporter (SERT) and the NMDA receptor. The presence of a tertiary amine within the azetidine ring and an aromatic system is a common feature in many SSRIs. Furthermore, the phencyclidine (PCP) scaffold, a well-known NMDA receptor antagonist, also contains a cyclic amine and an aromatic ring, suggesting a potential for our lead compound to interact with the NMDA receptor ion channel.[4]

Therefore, a comprehensive benchmarking study should compare the in vitro and in vivo effects of 3-Methoxy-3-(2-methoxyphenyl)azetidine with well-characterized reference compounds from both classes. For the SSRI class, we will use Fluoxetine and Sertraline . For the NMDA receptor antagonist class, we will use the non-competitive antagonist Dizocilpine (MK-801) .[5]

In Vitro Pharmacological Profiling: Target Engagement and Potency

The initial phase of benchmarking involves a series of in vitro assays to determine if and how the novel compound interacts with its putative targets. These assays provide quantitative measures of binding affinity and functional activity.

Serotonin Transporter (SERT) Interaction

This assay determines the affinity of the test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand.[6][7][8]

Experimental Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

  • Procedure:

    • In a 96-well plate, combine membrane homogenate (approximately 20-40 µg of protein), varying concentrations of the test compound (or vehicle), and a fixed concentration of [³H]-Citalopram (e.g., 1 nM).

    • Incubate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Citalopram (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to inhibit the uptake of serotonin into cells expressing SERT.

Experimental Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing hSERT in a 96-well plate.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Substrate: [³H]-Serotonin (5-HT).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound (or vehicle) for 15-30 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-5-HT.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.

NMDA Receptor Interaction

This assay assesses the affinity of the test compound for the NMDA receptor ion channel binding site.[9][10][11]

Experimental Protocol:

  • Membrane Preparation: Prepare crude cortical membranes from rat brains.

  • Assay Buffer: 5 mM HEPES buffer, pH 7.4.

  • Radioligand: [³H]-Dizocilpine (MK-801) (a non-competitive NMDA receptor antagonist).

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (or vehicle), and a fixed concentration of [³H]-MK-801 (e.g., 2-5 nM).

    • Include saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

    • Incubate at room temperature for 60-120 minutes.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and Ki values as described for the SERT binding assay.

This functional assay measures the ability of the test compound to block the influx of calcium through the NMDA receptor channel.[12][13][14]

Experimental Protocol:

  • Cell Culture: Use primary cortical neurons or a suitable cell line expressing functional NMDA receptors.

  • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with low magnesium concentration to relieve the voltage-dependent block of the NMDA receptor.

  • Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound (or vehicle).

    • Stimulate the cells with NMDA and glycine.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the NMDA-induced calcium response.

This technique provides a direct measure of the effect of the test compound on NMDA receptor-mediated currents.[15][16][17]

Experimental Protocol:

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • Stimulation: Elicit NMDA receptor-mediated currents by applying NMDA and glycine.

  • Compound Application: Perfuse the test compound at various concentrations and measure the effect on the amplitude and kinetics of the NMDA currents.

  • Data Analysis: Determine the concentration-response curve for the inhibition of NMDA currents and calculate the IC₅₀ value.

Data Presentation: In Vitro Profiling

The results of the in vitro assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative In Vitro Pharmacological Profile

CompoundSERT Binding (Ki, nM)5-HT Uptake (IC₅₀, nM)NMDA-R Binding (Ki, nM)NMDA-R Ca²⁺ Influx (IC₅₀, nM)NMDA-R Current (IC₅₀, nM)
3-Methoxy-3-(2-methoxyphenyl)azetidine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Fluoxetine Reference ValueReference Value>10,000>10,000>10,000
Sertraline Reference ValueReference Value>10,000>10,000>10,000
MK-801 >10,000>10,000Reference ValueReference ValueReference Value

In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential

Following in vitro characterization, in vivo studies in rodent models are crucial to assess the potential antidepressant and anxiolytic-like effects of the novel compound.

Antidepressant-like Activity: Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant-like activity.[8][11][18][19][20]

Experimental Protocol:

  • Animals: Male mice are commonly used.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure:

    • Administer the test compound, reference drug (e.g., Fluoxetine), or vehicle to different groups of mice at a specified time before the test.

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Anxiolytic-like Activity: Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior and is sensitive to anxiolytic drugs.[13][21][22][23]

Experimental Protocol:

  • Animals: Rats or mice can be used.

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound, a reference anxiolytic (e.g., diazepam), or vehicle to different groups of animals.

    • Place each animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Data Presentation: In Vivo Behavioral Studies

The results from the behavioral tests should be presented in clear graphical formats (e.g., bar graphs with error bars) and summarized in a table.

Table 2: Comparative In Vivo Behavioral Effects

Compound (Dose)Forced Swim Test (Immobility Time, s)Elevated Plus Maze (% Time in Open Arms)
Vehicle Baseline ValueBaseline Value
3-Methoxy-3-(2-methoxyphenyl)azetidine (Dose 1) Experimental ValueExperimental Value
3-Methoxy-3-(2-methoxyphenyl)azetidine (Dose 2) Experimental ValueExperimental Value
Fluoxetine (Reference Dose) Reduced ImmobilityNo Significant Change
MK-801 (Reference Dose) Reduced ImmobilityVariable Effects

In Vivo Neurochemical and Pharmacokinetic Profiling

To understand the mechanism of action and the drug's disposition in the body, in vivo neurochemical and pharmacokinetic studies are essential.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[6]

Experimental Protocol:

  • Surgery: Implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum) of a rat or mouse.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Collect dialysate samples at regular intervals before and after administration of the test compound.

  • Analysis: Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Determine the effect of the compound on the extracellular levels of neurotransmitters. An SSRI would be expected to increase extracellular serotonin levels.

Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for interpreting the in vivo data and for dose selection.[21][22][23]

Experimental Protocol:

  • Administration: Administer the test compound to rodents via relevant routes (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at various time points after administration. For CNS drugs, it is also important to collect brain tissue to determine the brain-to-plasma concentration ratio.

  • Analysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Data Presentation: Pharmacokinetics

Table 3: Comparative Pharmacokinetic Parameters

CompoundRouteCmax (ng/mL)Tmax (h)t₁/₂ (h)Bioavailability (%)Brain/Plasma Ratio
3-Methoxy-3-(2-methoxyphenyl)azetidine IVValue-Value-Value
POValueValueValueValueValue
Fluoxetine POReferenceReferenceReferenceReferenceReference
Sertraline POReferenceReferenceReferenceReferenceReference
MK-801 IV/POReferenceReferenceReferenceReferenceReference

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear overview of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation Binding_Assays Radioligand Binding (SERT & NMDA-R) Data_Analysis Data Analysis & Comparison to Reference Compounds Binding_Assays->Data_Analysis Functional_Assays Functional Assays (5-HT Uptake, Ca2+ Influx, Patch Clamp) Functional_Assays->Data_Analysis Behavioral_Studies Behavioral Models (FST & EPM) Lead_Optimization Lead Optimization Behavioral_Studies->Lead_Optimization Neurochemistry In Vivo Microdialysis Neurochemistry->Lead_Optimization Pharmacokinetics PK Studies Pharmacokinetics->Lead_Optimization Novel_Compound 3-Methoxy-3-(2-methoxyphenyl)azetidine Novel_Compound->Binding_Assays Determine Affinity Novel_Compound->Functional_Assays Assess Potency Data_Analysis->Behavioral_Studies Guide Dose Selection Data_Analysis->Neurochemistry Data_Analysis->Pharmacokinetics

Caption: Experimental workflow for benchmarking a novel CNS compound.

Signaling_Pathways cluster_sert Serotonin Reuptake Inhibition cluster_nmda NMDA Receptor Antagonism SERT SERT 5HT_Synapse Synaptic 5-HT SERT->5HT_Synapse Reduces Uptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT_Synapse->Postsynaptic_Receptor Activates SSRI SSRI (e.g., Fluoxetine) SSRI->SERT Inhibits Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Antagonist Antagonist (e.g., MK-801) Antagonist->NMDAR Blocks

Caption: Simplified signaling pathways for SSRIs and NMDA receptor antagonists.

Conclusion: A Pathway to a Comprehensive Pharmacological Profile

This guide provides a robust and systematic framework for the initial pharmacological characterization and benchmarking of novel azetidine-based compounds with potential CNS activity. By employing a combination of in vitro and in vivo assays, researchers can effectively determine the affinity, potency, and functional effects of new chemical entities at the serotonin transporter and NMDA receptor.

The data generated from these studies will not only elucidate the mechanism of action of compounds like 3-Methoxy-3-(2-methoxyphenyl)azetidine but also provide crucial information for lead optimization and further preclinical development. A thorough understanding of the pharmacological profile, in comparison to established reference drugs, is paramount for making informed decisions in the challenging yet rewarding field of CNS drug discovery.

References

  • Selleck Chemicals. (-)-Dizocilpine (MK 801) Maleate.

  • Reynolds IJ. MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Curr Protoc Pharmacol. 2001;Chapter 1:Unit 1.13.

  • Andersen, J., et al. Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers. ACS Chemical Neuroscience. 2017;8(10):2287-2295.

  • Gou, Y., et al. Mechanism of NMDA receptor channel block by MK-801 and memantine. Nature. 2017;544(7651):503-507.

  • Kovacic, P. & Somanathan, R. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. AIMS Molecular Science. 2017;4(3):355-376.

  • Thermo Fisher Scientific. Fluo-4 Calcium Imaging Kit.

  • Wikipedia. Dizocilpine.

  • Andersen, J., et al. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters. 2014;5(5):549-553.

  • Gould, G. G., et al. [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Journal of Experimental Biology. 2007;210(Pt 18):3249-3258.

  • Hello Bio. Fluo-4 AM Protocol.

  • Steinbusch, H. W. M. The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy. 2009;1(5):38.

  • Pacico, N. & Mingorance-Le Meur, A. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations. PLoS ONE. 2014;9(1):e84755.

  • Platania, P., et al. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry. 2008;283(44):30013-30024.

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery.

  • Prisys Biotechnology. How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.

  • BenchChem. Spectroscopic and Synthetic Profile of 3-Methoxy-3-phenylazetidine: A Technical Guide.

  • Xiong, Y., et al. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. 2010;53(11):4412-4421.

  • PPD. Preclinical Studies in Drug Development.

  • Fujifilm. Calcium Flux Assay with iCell® Sensory Neurons.

  • Andersen, J., et al. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. British Journal of Pharmacology. 2016;173(11):1858-1867.

  • Altasciences. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.

  • Sharma, K., et al. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Life Science Alliance. 2024;7(8):e202302391.

  • Han, Y., et al. Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. 2022;27(18):5995.

  • Samec, N., et al. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules. 2022;27(18):5853.

  • Cichero, E., et al. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. 2017;8(3):619-627.

  • Han, Y., et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. 2012;55(18):8188-8192.

  • Lima, L. M., et al. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. 2011;5:41.

  • Singh, R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1):2610169.

  • Axol Bioscience. Whole Cell Patch Clamp Protocol.

  • Aragen. Pharmacokinetic Strategies in CNS Drug Discovery.

  • Hestrin, S., et al. Whole-cell Patch-Clamp Recordings of an NMDA Receptor-Mediated Synaptic Current in Rat Hippocampal Slices. Journal of Neuroscience. 1990;10(2):462-469.

  • Kumar, A., et al. Azetidines of pharmacological interest. Archiv der Pharmazie. 2021;354(9):e2100115.

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-3-(2-methoxyphenyl)azetidine proper disposal procedures

Comprehensive Laboratory Waste Management and Disposal Protocol for 3-Methoxy-3-(2-methoxyphenyl)azetidine As a Senior Application Scientist, establishing a self-validating, compliant waste management system is just as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Waste Management and Disposal Protocol for 3-Methoxy-3-(2-methoxyphenyl)azetidine

As a Senior Application Scientist, establishing a self-validating, compliant waste management system is just as critical as the experimental design itself. 3-Methoxy-3-(2-methoxyphenyl)azetidine (CAS: 1785014-30-3) is a specialized synthetic organic building block characterized by a cyclic amine (azetidine) core and methoxy-substituted aromatic rings [1].

Because laboratory waste is heavily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), improper disposal of amine derivatives can lead to dangerous cross-reactions, environmental contamination, and severe institutional penalties. This guide provides a field-proven, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in a professional research setting.

Physicochemical Hazard Profiling

Before generating waste, you must understand the causality behind the disposal requirements. The chemical properties of the target molecule dictate its waste stream routing.

Table 1: Waste Characterization and Logistical Implications

ParameterCharacteristicOperational Disposal Implication
Chemical Class Substituted Azetidine (Secondary Amine)Exhibits basicity. Must be strictly segregated from strong acids to prevent exothermic neutralization and gas evolution in sealed waste containers.
Physical State Solid (Neat) / Liquid (in Solvent)Solid waste requires wide-mouth HDPE containers; solvent mixtures require narrow-neck glass or safety-vented carboys.
EPA Waste Code Unlisted (Typically)Pure material is generally unlisted, but if dissolved in a flammable solvent (e.g., Methanol), the entire mixture becomes a D001 (Ignitable) characteristic waste[2].
Reactivity Stable under standard conditionsKeep away from strong oxidizing agents to prevent oxidative degradation and potential fire hazards in the Satellite Accumulation Area (SAA).

Operational Waste Management Workflow

The following protocol outlines the cradle-to-grave management of 3-Methoxy-3-(2-methoxyphenyl)azetidine waste, ensuring compliance with EPA Subpart K regulations for academic and research laboratories [3].

Step 1: Point-of-Generation Containerization
  • Action: Select a chemically compatible container. For solid residues or contaminated consumables (e.g., weighing boats, spatulas), use a rigid, leak-proof High-Density Polyethylene (HDPE) container. For liquid reaction mixtures, use a solvent-compatible glass bottle.

  • Causality: Amine derivatives can degrade certain low-density plastics over time. Glass or HDPE ensures structural integrity during the accumulation period.

  • Validation: Inspect the container cap. It must have a secure, PTFE-lined screw cap to prevent the escape of volatile solvent vapors.

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Place the container in a designated SAA immediately adjacent to the fume hood where the waste was generated.

  • Causality: EPA regulations mandate that waste must be under the direct control of the operator who generated it. Moving unlabeled or actively accumulating waste across hallways violates RCRA containment policies [4].

  • Protocol: Ensure the container remains closed at all times except when actively adding waste. Leaving a funnel in the container is a direct violation of EPA emissions standards.

Step 3: RCRA-Compliant Labeling
  • Action: Attach a standardized institutional "Hazardous Waste" tag the moment the first drop of waste enters the container.

  • Causality: "Point of generation" labeling eliminates ambiguity. If an emergency occurs, first responders must immediately know the contents.

  • Protocol: Write out the full chemical name: "3-Methoxy-3-(2-methoxyphenyl)azetidine" along with any solvents (e.g., "50% Methanol, 50% Water"). Never use chemical formulas or abbreviations.

Step 4: Segregation and EHS Transfer
  • Action: Store the amine waste in secondary containment (e.g., a polyethylene tray) specifically designated for organic bases or flammable organics.

  • Causality: Physical segregation prevents catastrophic mixing if primary containers fail. Never store this waste in the same secondary containment as nitric acid, sulfuric acid, or heavy metal oxidizers.

  • Protocol: Once the container reaches 90% capacity, or the accumulation time limit is reached (typically 6-12 months depending on your generator status), submit a pickup request to your Environmental Health and Safety (EHS) department within 3 days [4].

Waste Routing Visualization

To conceptualize the logistical flow of hazardous materials from the benchtop to final destruction, refer to the workflow diagram below.

WasteWorkflow Gen Waste Generation (Fume Hood / Bench) Label RCRA Labeling & Compatibility Check Gen->Label SAA Satellite Accumulation Area (Max 55 Gal / Segregated) Label->SAA CAA Central Accumulation Area (EHS Managed) SAA->CAA Transfer within 3 Days of Full Disp Licensed Off-site Incineration (EPA Approved) CAA->Disp Regulated Transport

Fig 1: EPA-compliant laboratory waste routing for organic amine compounds from generation to disposal.

Emergency Spill Response Integration

If a spill of 3-Methoxy-3-(2-methoxyphenyl)azetidine occurs during the disposal process:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Contain: Use inert, non-combustible absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent.

  • Collect: Sweep the absorbent into a heavy-duty hazardous waste bag, seal it, and label it as spill debris containing the specific chemical. Contact EHS immediately for emergency pickup.

References

  • Chemsrc. "3-Methoxy-3-(2-methoxyphenyl)azetidine Physical and Chemical Properties." ChemSrc Database. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Less Is Better: Guide to Minimizing Waste in Laboratories." ACS Task Force on Laboratory Environment, Health, and Safety. Available at: [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Columbia Research. Available at: [Link]

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